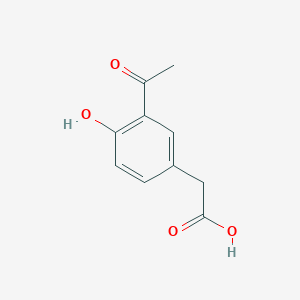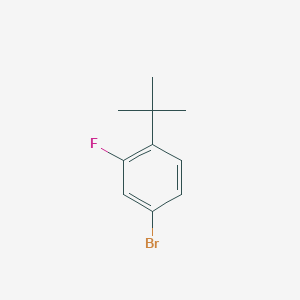
4-Bromo-1-(tert-butyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(tert-butyl)-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butyl)-2-fluorobenzene typically involves the bromination of 1-(tert-butyl)-2-fluorobenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tert-butyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-(tert-butyl)-2-fluoro-4-methoxybenzene when using sodium methoxide.
Coupling: Biaryl compounds with various substituents on the second aromatic ring.
Reduction: 1-(tert-butyl)-2-fluorobenzene.
Scientific Research Applications
4-Bromo-1-(tert-butyl)-2-fluorobenzene is utilized in several scientific research areas:
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-1-(tert-butyl)-2-fluorobenzene exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or binding properties. The presence of the bromine and fluorine atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Lacks the fluorine atom, which can affect its reactivity and binding properties.
4-Bromo-1-(tert-butyl)-2-chlorobenzene: Contains a chlorine atom instead of fluorine, leading to differences in electronic and steric effects.
4-Bromo-1-(tert-butyl)-2-methylbenzene: The methyl group can influence the compound’s hydrophobicity and reactivity.
Uniqueness
4-Bromo-1-(tert-butyl)-2-fluorobenzene is unique due to the combination of the bromine and fluorine atoms, which impart distinct electronic properties and reactivity patterns. The tert-butyl group also contributes to its steric profile, making it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C10H12BrF |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-bromo-1-tert-butyl-2-fluorobenzene |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
SYBXVMUOFUNFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


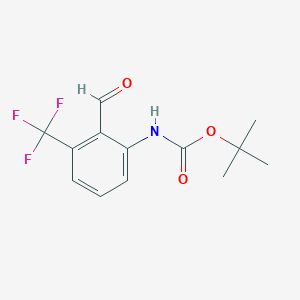
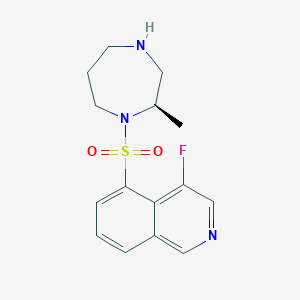

![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
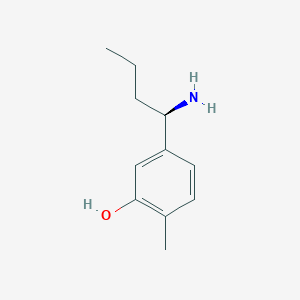


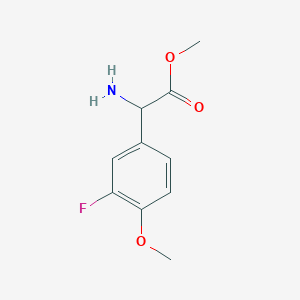

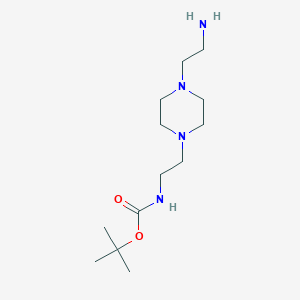
![N3-Ethyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12964590.png)
